molecular formula C11H13IO3 B8314027 5-Iodo-2-ethoxy-4-methylbenzoic acid methyl ester

5-Iodo-2-ethoxy-4-methylbenzoic acid methyl ester

Cat. No. B8314027
M. Wt: 320.12 g/mol
InChI Key: VNXDHKXLBLZNDQ-UHFFFAOYSA-N
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Patent
US08362236B2

Procedure details

A methanol solution (12 ml) of 2-ethoxy-4-methylbenzoic acid methyl ester (1.1 g, 5.9 mmol) obtained in Step 2 above, silver trifluoromethanesulfonate (1.7 g, 6.6 mmol), and iodine (1.7 g, 6.6 mmol) was stirred at room temperature for 2.5 hours. The reaction solution was concentrated under reduced pressure. Ethyl acetate (100 ml) was added to the resulting residue. Insoluble material was separated by filtration, and washed with ethyl acetate (100 ml). The filtrate and washing solution were combined together, and sequentially washed twice with an 5% aqueous sodium thiosulfate solution (100 ml), and with a saturated aqueous sodium chloride solution (100 ml). Then, the washed solution was dried over anhydrous sodium sulfate. After the anhydrous sodium sulfate was removed by filtration, the solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=10:1) to yield 5-iodo-2-ethoxy-4-methylbenzoic acid methyl ester (1.8 g) as a pale yellow oily material.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH2:12][CH3:13].[I:15]I>FC(F)(F)S([O-])(=O)=O.[Ag+].CO>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([I:15])[C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C)OCC)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
II
Name
Quantity
1.7 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (100 ml) was added to the resulting residue
CUSTOM
Type
CUSTOM
Details
Insoluble material was separated by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The filtrate and washing solution
WASH
Type
WASH
Details
sequentially washed twice with an 5% aqueous sodium thiosulfate solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the washed solution was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the anhydrous sodium sulfate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)I)C)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.